molecular formula C7H8Cl2FNO B1655091 O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride CAS No. 317821-73-1

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride

Cat. No.: B1655091
CAS No.: 317821-73-1
M. Wt: 212.05
InChI Key: OTUWOCOWJLWXPI-UHFFFAOYSA-N
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Description

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

The synthesis of O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride involves a series of chemical reactions. One common method is through the reaction of resorcinol and oxazole aldehyde (or corresponding derivatives), followed by a series of steps to produce the target compound . The reaction conditions typically include controlled temperature and pressure, as well as the use of specific catalysts to facilitate the chemical changes.

Industrial production methods for this compound are more complex and require precise control over reaction conditions to ensure high yield and purity. The process often involves multiple purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chemical intermediate in organic synthesis, playing a crucial role in the modification and development of molecular structures.

    Biology: The compound is utilized in biochemical research for the synthesis of specific compounds or drugs.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

    Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride: This compound lacks the fluorine atom present in this compound, which can result in different chemical properties and reactivity.

    1-[(Ammoniooxy)methyl]-2-bromobenzene chloride: The presence of a bromine atom instead of chlorine or fluorine can lead to variations in the compound’s behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUWOCOWJLWXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-73-1
Record name Hydroxylamine, O-[(3-chloro-2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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